N-(2-Chloroethyl)benzamide
Overview
Description
N-(2-Chloroethyl)benzamide is an organic compound with the molecular formula C9H10ClNO. It is a benzamide derivative where the benzene ring is substituted with a 2-chloroethyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Chloroethyl)benzamide can be synthesized through the reaction of benzoyl chloride with 2-chloroethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction proceeds as follows: [ \text{C6H5COCl} + \text{ClCH2CH2NH2} \rightarrow \text{C6H5CONHCH2CH2Cl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation and various amines for amination. The reactions typically occur under mild conditions.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products:
Hydroxylation: The major product is N-(2-hydroxyethyl)benzamide.
Amination: The major product is N-(2-aminoethyl)benzamide.
Scientific Research Applications
N-(2-Chloroethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins. This can lead to the inhibition of DNA replication and protein function, which is the basis for its potential anticancer activity.
Comparison with Similar Compounds
N-(2-Bromoethyl)benzamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-Iodoethyl)benzamide: Similar structure but with an iodine atom instead of chlorine.
N-(2-Hydroxyethyl)benzamide: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness: N-(2-Chloroethyl)benzamide is unique due to its specific reactivity and potential biological activities. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromine and iodine analogs. Additionally, its potential as an anticancer agent sets it apart from other benzamide derivatives.
Properties
IUPAC Name |
N-(2-chloroethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQJUYCGPLFWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180984 | |
Record name | N-(2-Chloroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26385-07-9 | |
Record name | N-(2-Chloroethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26385-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloroethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026385079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26385-07-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chloroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-chloroethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.296 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-CHLOROETHYL)BENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJW6HN933G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(2-Chloroethyl)benzamide synthesized?
A: this compound can be synthesized by reacting 2-amido-aryl oxazolines with aluminum chloride []. This reaction proceeds through a ring-opening mechanism where aluminum chloride acts as a halogen source. Alternatively, it can be synthesized through the reaction of N-(2-chloroethyl)amine with benzoyl chloride in the presence of a base like diisopropylethylamine [].
Q2: What are the characteristic spectroscopic features of this compound?
A2: While specific spectroscopic data isn't detailed in the provided abstracts, this compound can be characterized using various techniques. NMR Spectroscopy (1H and 13C): This technique would reveal characteristic signals for the aromatic protons, the methylene protons adjacent to the chlorine and nitrogen, and the amide proton. * Mass Spectrometry: This technique would provide the molecular ion peak and fragmentation pattern, useful for structural confirmation. * Infrared Spectroscopy (IR):* This method would show characteristic absorptions for the carbonyl group (C=O) and the N-H bond of the amide.
Q3: Can this compound be used as a building block for larger molecules?
A: Yes, this compound can serve as a precursor for synthesizing organotellurium ligands [, ]. It reacts with sodium aryltellurolate (generated in situ) to yield N-[2-(aryltelluro)ethyl]benzamides. These compounds have potential applications as (Te, N)-type ligands in coordination chemistry.
Q4: Are there any known applications of this compound derivatives in analytical chemistry?
A: Yes, fluorinated derivatives of this compound, specifically the 3,5-bistrifluoromethylbenzoyl derivative, have proven valuable in developing a sensitive gas chromatography-mass spectrometry assay []. This assay allows for the detection and quantification of target compounds in plasma at very low concentrations.
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